1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(piperidinomethyl)-, hydrochloride
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Overview
Description
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(piperidinomethyl)-, hydrochloride is a synthetic organic compound that belongs to the class of benzoxepines Benzoxepines are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(piperidinomethyl)-, hydrochloride typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and piperidine. Key steps in the synthesis may involve:
Cyclization reactions: to form the benzoxepine ring.
Alkylation reactions: to introduce the piperidinomethyl group.
Methylation reactions: to add methyl groups at specific positions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: to accelerate the reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Temperature and pressure control: to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(piperidinomethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to its reduced form using reducing agents.
Substitution: Replacement of specific functional groups with other groups using suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: may yield ketones or carboxylic acids.
Reduction: may yield alcohols or amines.
Substitution: may yield halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(piperidinomethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with and modulating the activity of specific receptors.
Signal transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzoxepin-5(2H)-one derivatives: Compounds with similar benzoxepine structures but different substituents.
Piperidinomethyl derivatives: Compounds with similar piperidinomethyl groups but different core structures.
Uniqueness
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(piperidinomethyl)-, hydrochloride is unique due to its specific combination of benzoxepine and piperidinomethyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
96401-77-3 |
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Molecular Formula |
C18H26ClNO2 |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
7,8-dimethyl-4-(piperidin-1-ium-1-ylmethyl)-3,4-dihydro-2H-1-benzoxepin-5-one;chloride |
InChI |
InChI=1S/C18H25NO2.ClH/c1-13-10-16-17(11-14(13)2)21-9-6-15(18(16)20)12-19-7-4-3-5-8-19;/h10-11,15H,3-9,12H2,1-2H3;1H |
InChI Key |
JYQSSVXGYUHXOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCCC(C2=O)C[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
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